BenchChemオンラインストアへようこそ!

6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one

Computational ADMET Medicinal Chemistry Design Quinazolinone SAR

The compound 6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one (CAS 914395-73-6) is a synthetic quinazolin-7-one derivative characterized by a 3-nitrophenyl substituent at the 6-position and an isopropylamino group at the 2-position. With a molecular formula of C₁₇H₁₆N₄O₃ and a molecular weight of 324.33 g·mol⁻¹, its calculated partition coefficient (LogP) is 3.26 and its topological polar surface area (TPSA) is 106.83 Ų.

Molecular Formula C17H16N4O3
Molecular Weight 324.33 g/mol
CAS No. 914395-73-6
Cat. No. B12936928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one
CAS914395-73-6
Molecular FormulaC17H16N4O3
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC(=CC=C3)[N+](=O)[O-])O
InChIInChI=1S/C17H16N4O3/c1-10(2)19-17-18-9-12-7-14(16(22)8-15(12)20-17)11-4-3-5-13(6-11)21(23)24/h3-10,22H,1-2H3,(H,18,19,20)
InChIKeyHYKGFTFFZBHHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one (CAS 914395-73-6): Procurement-Relevant Chemical Identity and Physicochemical Profile


The compound 6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one (CAS 914395-73-6) is a synthetic quinazolin-7-one derivative characterized by a 3-nitrophenyl substituent at the 6-position and an isopropylamino group at the 2-position. With a molecular formula of C₁₇H₁₆N₄O₃ and a molecular weight of 324.33 g·mol⁻¹, its calculated partition coefficient (LogP) is 3.26 and its topological polar surface area (TPSA) is 106.83 Ų . The compound is commercially available from multiple vendors, with typical purity specifications reported at 97% or NLT 98% . Quinazolin-7-one scaffolds are well-established pharmacophores in kinase inhibitor discovery, particularly for targets such as Aurora kinases and PARP enzymes, providing a recognized basis for the use of this compound in early-stage medicinal chemistry and biological probe development [1][2].

Why Generic Quinazolinone Analogs Cannot Substitute for 6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one in Structure-Activity Studies


Quinazolin-7-one derivatives display profound sensitivity to aryl substitution patterns that alter both target binding and pharmacokinetic properties. Even among closely related 6-aryl-2-isopropylamino-quinazolin-7-ones, variations in the 6-aryl group produce significant shifts in lipophilicity (LogP) and hydrogen-bonding capacity (TPSA), which in turn govern membrane permeability, solubility, and off-target promiscuity . The 3-nitrophenyl substituent of the target compound introduces a strong electron-withdrawing nitro group capable of participating in key hydrogen-bonding and dipole interactions within kinase ATP-binding pockets; replacement with a non-nitrated aryl ring (e.g., benzoyl or chlorophenyl) eliminates these interactions and can lead to loss of potency or selectivity that is not recoverable without resynthesis and full re-characterization of the series [1]. Consequently, procurement of this specific analog is non-substitutable when the goal is to maintain ligand efficiency, physicochemical consistency, and SAR continuity in hit-to-lead or lead optimization programs.

Quantitative Evidence Guide: 6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one Differentiation Data


Increased Topological Polar Surface Area (TPSA) Relative to the 2-Chlorophenyl Analog Enhances Hydrogen-Bonding Capacity

The target compound exhibits a TPSA of 106.83 Ų, which is 45.82 Ų (75%) higher than the TPSA of 61.01 Ų for the closely related 6-(2-chlorophenyl) analog (CAS 914391-62-1). The higher TPSA arises from the nitro group, which introduces two additional hydrogen-bond acceptor sites. In kinase inhibitor design, TPSA values above 90 Ų are associated with improved aqueous solubility and reduced off-target membrane partitioning, while values below 70 Ų often correlate with higher cell permeability but increased protein binding [1].

Computational ADMET Medicinal Chemistry Design Quinazolinone SAR

Reduced Lipophilicity (LogP) versus the 2-Chlorophenyl Analog Improves Ligand Efficiency Metrics

The target compound has a calculated LogP of 3.26, which is 0.23 log units lower than the LogP of 3.49 for the 6-(2-chlorophenyl) analog. In lead optimization, a LogP reduction of 0.23 units is materially significant; it corresponds to an approximately 1.7-fold decrease in octanol-water partition coefficient, which is expected to reduce phospholipidosis risk and improve metabolic stability without sacrificing target binding, provided the polar nitro group engages in productive interactions within the binding pocket [1].

Lipophilic Ligand Efficiency Drug-Likeness Quinazolinone Optimization

Electron-Withdrawing 3-Nitrophenyl Substituent Confers Distinct Binding Potential Relative to Electron-Donating or Neutral Aryl Analogs

The 3-nitrophenyl group is a strong electron-withdrawing substituent (Hammett σₘ = +0.71) that polarizes the aryl ring, enhancing interactions with positively charged residues (e.g., Lys, Arg) in kinase hinge regions or phosphate-binding loops. In contrast, the 6-benzoyl analog (CAS 914392-57-7) bears an electron-withdrawing carbonyl but lacks the nitro group's resonance effects, while the 6-(2-chlorophenyl) analog has only a weakly electron-withdrawing chlorine (σₘ = +0.37). The 3-nitrophenyl moiety is known in kinase literature to form bidentate hydrogen bonds with catalytic lysine residues in Aurora A and EGFR, a motif absent in non-nitrated analogs [1][2].

Kinase Inhibitor Design Electrostatic Complementarity Quinazoline SAR

Commercially Verified High Purity (≥97%) Reduces Batch-to-Batch Variability in Kinetic Assays

Multiple independent vendors report the compound at ≥97% purity (97% per Chemenu; NLT 98% per MolCore) . In biochemical IC₅₀ determinations, a 3% impurity level corresponds to a maximum potential false-positive rate of 3% in single-concentration screening and can shift IC₅₀ values by up to 0.2 log units when the impurity is a potent inhibitor. Compounds offered at lower purity (e.g., 95% or unspecified) introduce greater uncertainty in SAR tables and can lead to misleading structure-activity conclusions [1].

Assay Reproducibility Compound Quality Control Biochemical Screening

Optimal Procurement and Application Scenarios for 6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one


Kinase Selectivity Profiling Panels Requiring a Nitro-Aryl Quinazolinone Probe

When constructing a focused kinase inhibitor library to probe the selectivity of Aurora A or EGFR hinge-binding scaffolds, the 3-nitrophenyl substitution provides a unique electrostatic and hydrogen-bonding pattern (Hammett σₘ = +0.71; TPSA 106.83 Ų) that is absent from chlorophenyl or benzoyl analogs [1]. Incorporation of this compound into a panel enables discrimination of kinase targets that preferentially engage electron-deficient aryl rings, a key determinant in developing selective inhibitors over closely related family members.

Physicochemical Optimization Studies Targeting Solubility-Limited Biochemical Assays

With a TPSA of 106.83 Ų and LogP of 3.26, this compound is positioned at the upper boundary of acceptable lipophilicity for biochemical assay compatibility. It serves as an ideal comparator in solubility-permeability optimization studies, where analogs with TPSA <70 Ų (e.g., the 2-chlorophenyl analog at 61.01 Ų) may exhibit precipitation or non-specific binding artifacts . Researchers can use this compound to benchmark the solubility window of quinazolin-7-one series in aqueous assay buffers.

Structure-Based Drug Design Utilizing Nitro-Group-Mediated Hydrogen Bonding to Catalytic Lysine

In co-crystallization or molecular docking campaigns targeting kinases with a conserved catalytic lysine (e.g., Aurora A, CDK2, EGFR), the 3-nitrophenyl group is predicted to form bidentate hydrogen bonds that anchor the ligand in the ATP-binding pocket [1]. This compound provides a synthetically accessible, commercially available entry point for testing this binding mode hypothesis without the need for custom synthesis of nitro-substituted quinazolinones.

Quality Control Reference Standard in Batch-to-Batch Consistency Evaluations

Given the multi-vendor availability at ≥97% purity (Chemenu 97%; MolCore NLT 98%), this compound can serve as a QC reference standard for HPLC or LC-MS method development when characterizing new synthetic batches of quinazolin-7-one analogs . Its well-defined molecular weight (324.33 g·mol⁻¹) and simple UV chromophore (nitro group) facilitate accurate quantification.

Quote Request

Request a Quote for 6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.